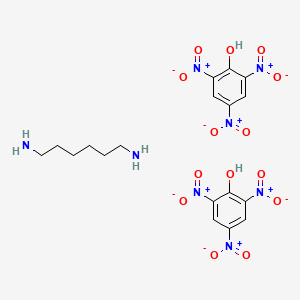
Hexane-1,6-diamine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-1,6-diamine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: hexane-1,6-diamine and 2,4,6-trinitrophenolIt is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups It is a yellow crystalline solid that is highly explosive and has been used historically in munitions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane-1,6-diamine is typically produced by the hydrogenation of adiponitrile, a process that involves the reduction of the nitrile groups to amines. This reaction is conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron . An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexamethylenediamine itself as the solvent .
2,4,6-Trinitrophenol is synthesized by the nitration of phenol. The process involves sulfonating phenol by heating it with concentrated sulfuric acid, followed by the addition of nitric acid or a nitrate salt . This method moderates the reaction, allowing for a better yield.
Industrial Production Methods
The industrial production of hexane-1,6-diamine involves large-scale hydrogenation of adiponitrile, with an annual production of about 1 billion kilograms . The production of 2,4,6-trinitrophenol is less common today due to its explosive nature, but it was historically produced in large quantities for use in munitions .
Chemical Reactions Analysis
Types of Reactions
Hexane-1,6-diamine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with dicarboxylic acids to form polyamides, such as nylon 66.
Phosgenation: It reacts with phosgene to produce hexamethylene diisocyanate, a monomer used in polyurethane production.
2,4,6-Trinitrophenol undergoes:
Nitration: Further nitration can occur under specific conditions.
Reduction: It can be reduced to form aminophenols.
Common Reagents and Conditions
Hexane-1,6-diamine: Common reagents include adipic acid for polyamide formation and phosgene for diisocyanate production.
2,4,6-Trinitrophenol: Common reagents include sulfuric acid and nitric acid for its synthesis.
Major Products
Hexane-1,6-diamine: Major products include nylon 66 and hexamethylene diisocyanate.
2,4,6-Trinitrophenol: Major products include various nitro derivatives and aminophenols.
Scientific Research Applications
Hexane-1,6-diamine is primarily used in the production of polymers, such as nylon 66, and as a cross-linking agent in epoxy resins . It is also used in the production of hexamethylene diisocyanate for polyurethane .
2,4,6-Trinitrophenol has applications in chemistry as a reagent and in the production of explosives . It has also been used in biological research for its ability to denature proteins and as a staining agent.
Mechanism of Action
Hexane-1,6-diamine acts as a bifunctional monomer in polymerization reactions, where its amine groups react with carboxylic acids or isocyanates to form long polymer chains . The mechanism involves nucleophilic attack by the amine groups on electrophilic carbonyl or isocyanate groups.
2,4,6-Trinitrophenol exerts its effects through its nitro groups, which can undergo redox reactions. Its explosive nature is due to the rapid decomposition of the nitro groups, releasing large amounts of energy .
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diamine: Similar compounds include pentylamine, cadaverine, and methylhexanamine.
2,4,6-Trinitrophenol: Similar compounds include other nitroaromatic compounds like trinitrotoluene (TNT) and dinitrophenol.
Uniqueness
Hexane-1,6-diamine is unique due to its specific use in the production of nylon 66 and its role as a cross-linking agent . 2,4,6-Trinitrophenol is unique for its historical significance as an explosive and its use in chemical research .
Properties
CAS No. |
80063-88-3 |
|---|---|
Molecular Formula |
C18H22N8O14 |
Molecular Weight |
574.4 g/mol |
IUPAC Name |
hexane-1,6-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C6H16N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-5-3-1-2-4-6-8/h2*1-2,10H;1-8H2 |
InChI Key |
AWULUOHTYBHFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


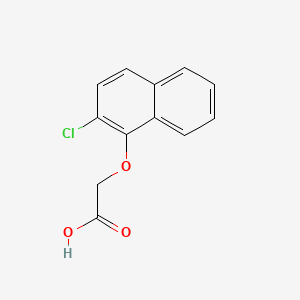
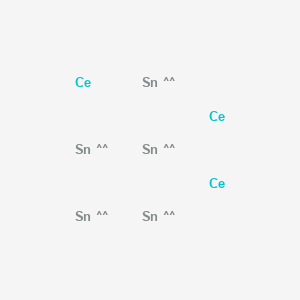
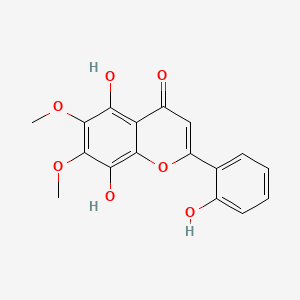
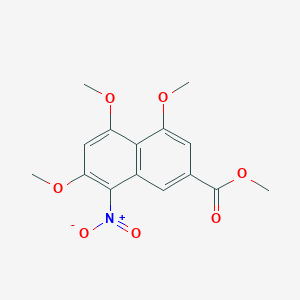
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
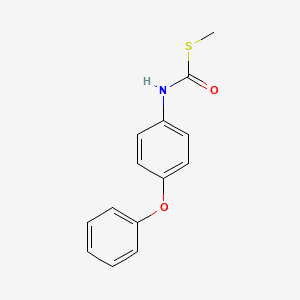
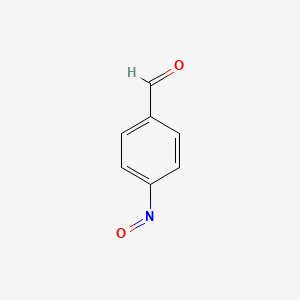



![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
